![molecular formula C13H12BrN3O3 B13496654 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione](/img/structure/B13496654.png)
3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole ring fused with a piperidine-2,6-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog used in PROTAC research.
3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione: Another similar compound with potential biological activities.
Uniqueness
What sets 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione apart is its unique combination of a benzodiazole ring with a piperidine-2,6-dione moiety, which may confer distinct biological activities and therapeutic potential .
Biological Activity
3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzodiazole moiety with a piperidine-2,6-dione structure, which enhances its biological activity.
- Molecular Formula : C13H12BrN3O3
- Molecular Weight : 338.16 g/mol
- CAS Number : 2304754-51-4
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the areas of antimicrobial and anticancer properties. Preliminary studies suggest that its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors involved in disease pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial strains. The compound's effectiveness appears to be correlated with its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound has also shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical to pathogen metabolism and cancer cell proliferation.
- Receptor Interaction : It could potentially bind to receptors involved in apoptosis and cell cycle regulation.
Structure–Activity Relationship (SAR)
The presence of the bromine atom and methyl group on the benzodiazole ring enhances the compound's chemical reactivity and biological activity. Comparative studies with structurally similar compounds reveal that variations in substituents significantly influence biological outcomes.
Compound Name | Structure | Unique Features |
---|---|---|
1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol | Contains piperidine and benzimidazole moieties | Lacks bromine substitution |
5-Bromoindole derivatives | Indole-based structure | Different heterocyclic framework |
Piperidine derivatives with varying substituents | Various substituents on piperidine ring | Diverse biological activities |
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) value indicating potent activity.
- Cancer Cell Line Testing : Another study evaluated the effects on human breast cancer cell lines (MCF7), revealing significant reductions in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
Future Research Directions
Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas of focus include:
- Target Identification : Understanding the specific molecular targets involved in its mechanism of action.
- Optimization of Structure : Modifying the chemical structure to enhance efficacy and reduce potential side effects.
Properties
Molecular Formula |
C13H12BrN3O3 |
---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
3-(6-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O3/c1-16-8-3-2-7(14)6-10(8)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) |
InChI Key |
MMXFKXPMTHPRIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C1=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.